8-Hydroxyoxycodone, 8beta-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8β,14-Dihydroxy-7,8-dihydro Codeinone involves the oxidation of Thebaine. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective oxidation of Thebaine to 8β,14-Dihydroxy-7,8-dihydro Codeinone .

Industrial Production Methods: Industrial production of 8β,14-Dihydroxy-7,8-dihydro Codeinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Formation Reactions

8β-Hydroxyoxycodone arises during the catalytic hydrogenation of 14-hydroxycodeinone sulfate. This reaction typically occurs under acidic conditions, where the C-14 ketone group of 14-hydroxycodeinone is reduced to a hydroxyl group, while the C-8 position undergoes hydroxylation to form the β-configurated isomer .

Key Reaction Pathway :

-

Starting Material : 14-Hydroxycodeinone sulfate.

-

Conditions : Hydrogenation in the presence of trifluoroacetic acid (TFA) and glycol (e.g., ethylene glycol).

-

Byproduct Formation : Stereoselective reduction leads to 8β-Hydroxyoxycodone as a minor product, alongside oxycodone .

Impurity Profile :

| Reaction Condition | 8β-Hydroxyoxycodone Content |

|---|---|

| Conventional hydrogenation | 50–200 ppm |

| TFA + glycol-mediated | <10 ppm (undetectable) |

Degradation and Stability

8β-Hydroxyoxycodone is prone to acid-catalyzed dehydration, forming the genotoxic impurity 14-hydroxycodeinone. This reaction is accelerated under conditions used for oxycodone hydrochloride salt formation (e.g., HCl treatment) .

Degradation Pathway :

8β-HydroxyoxycodoneH+14-Hydroxycodeinone+H2O

-

Kinetics : Degradation occurs over 20 hours at ambient temperature in dilute HCl, correlating with the loss of 8α-diol intermediates .

-

Mitigation : Stabilizing the reaction environment with glycols (e.g., propylene glycol) slows dehydration by reducing proton availability .

Stabilization Strategies

Modern synthesis protocols minimize 8β-Hydroxyoxycodone formation through:

Catalytic Hydrogenation Optimization

-

Additives : TFA and glycols suppress 8β-Hydroxyoxycodone formation by stabilizing intermediates and reducing acid-catalyzed side reactions .

-

Catalyst : Pd/BaSO₄ in methanol eliminates competing reduction pathways, yielding oxycodone with <10 ppm impurities .

Purification Techniques

-

Solvent Extraction : 8β-Hydroxyoxycodone’s higher polarity allows separation from oxycodone via precipitation in polar solvents (e.g., water-methanol mixtures) .

-

Crystallization : Oxycodone base precipitates preferentially, leaving 8β-Hydroxyoxycodone in the supernatant .

Chromatographic Identification

-

HPLC : Relative retention time (RRT) of 0.91 distinguishes 8β-Hydroxyoxycodone from oxycodone (RRT 1.00) and 14-hydroxycodeinone (RRT 1.12) .

-

Mass Spectrometry : Molecular ion peak at m/z 367.8 (C₁₈H₂₂ClNO₅) confirms the hydrochloride salt form .

Structural Confirmation

Aplicaciones Científicas De Investigación

8β,14-Dihydroxy-7,8-dihydro Codeinone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its interactions with biological systems, particularly its binding to opioid receptors.

Medicine: Investigated for its potential analgesic properties and its role in the development of new pain management drugs.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of 8β,14-Dihydroxy-7,8-dihydro Codeinone involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of natural opiates, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to pain modulation and relief .

Comparación Con Compuestos Similares

Codeine: Another opiate alkaloid with similar analgesic properties.

Morphine: A well-known opiate used for pain relief.

Thebaine: The precursor to 8β,14-Dihydroxy-7,8-dihydro Codeinone.

Uniqueness: 8β,14-Dihydroxy-7,8-dihydro Codeinone is unique due to its specific structure and the presence of hydroxyl groups at the 8β and 14 positions. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other opiates .

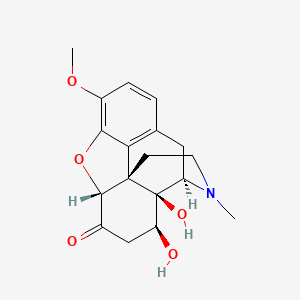

Propiedades

Fórmula molecular |

C18H21NO5 |

|---|---|

Peso molecular |

331.4 g/mol |

Nombre IUPAC |

(4R,4aS,5S,7aR,12bS)-4a,5-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C18H21NO5/c1-19-6-5-17-14-9-3-4-11(23-2)15(14)24-16(17)10(20)8-13(21)18(17,22)12(19)7-9/h3-4,12-13,16,21-22H,5-8H2,1-2H3/t12-,13+,16+,17+,18+/m1/s1 |

Clave InChI |

SVFULCKGJOWFGT-FGPFUNDFSA-N |

SMILES |

CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O |

SMILES isomérico |

CN1CC[C@]23[C@@H]4C(=O)C[C@@H]([C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O |

SMILES canónico |

CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.